molecular formula C22H19Cl2NO B4694686 N-[bis(4-chlorophenyl)methyl]-3-phenylpropanamide

N-[bis(4-chlorophenyl)methyl]-3-phenylpropanamide

Cat. No. B4694686
M. Wt: 384.3 g/mol
InChI Key: OVENNYVMBRIXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[bis(4-chlorophenyl)methyl]-3-phenylpropanamide, commonly known as Chlorpromazine, is a phenothiazine derivative that was first synthesized in 1950. It is primarily used as an antipsychotic medication to treat schizophrenia, bipolar disorder, and other mental illnesses. Chlorpromazine has been a significant breakthrough in the treatment of mental disorders, and its synthesis, mechanism of action, and physiological effects have been extensively studied.

Mechanism of Action

Chlorpromazine works by blocking the action of dopamine in the brain, which is responsible for regulating mood and behavior. It also blocks the action of other neurotransmitters, such as serotonin and acetylcholine. This results in a decrease in psychotic symptoms and an improvement in mood and behavior.
Biochemical and Physiological Effects:
Chlorpromazine has several biochemical and physiological effects on the body. It can cause sedation, drowsiness, and a decrease in blood pressure. It can also cause weight gain, dry mouth, and constipation. Chlorpromazine can also affect the heart, causing arrhythmias and other cardiac complications.

Advantages and Limitations for Lab Experiments

Chlorpromazine has several advantages as a research tool in the laboratory. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, Chlorpromazine has several limitations as a research tool. It can be toxic in high doses and can cause significant side effects. It is also difficult to control the dose and duration of treatment in animal models.

Future Directions

There are several future directions for the study of Chlorpromazine. One area of research is the development of new derivatives of Chlorpromazine that have improved therapeutic properties. Another area of research is the study of Chlorpromazine's anti-cancer properties and its potential use in cancer therapy. Additionally, more research is needed to understand the long-term effects of Chlorpromazine on the body and its potential for abuse.
Conclusion:
Chlorpromazine is a significant breakthrough in the treatment of mental illness. Its synthesis, mechanism of action, and physiological effects have been extensively studied, and it has shown promising results in the treatment of other diseases. While Chlorpromazine has several advantages as a research tool, it also has significant limitations and potential side effects. Further research is needed to fully understand its therapeutic potential and long-term effects on the body.

Scientific Research Applications

Chlorpromazine has been extensively studied for its potential therapeutic applications in various diseases beyond mental illness. Recent studies have shown that Chlorpromazine has anti-cancer properties and can be used to treat certain types of cancer. It has also been studied for its anti-inflammatory and anti-viral properties and has shown promising results in the treatment of viral infections.

properties

IUPAC Name

N-[bis(4-chlorophenyl)methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO/c23-19-11-7-17(8-12-19)22(18-9-13-20(24)14-10-18)25-21(26)15-6-16-4-2-1-3-5-16/h1-5,7-14,22H,6,15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVENNYVMBRIXIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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